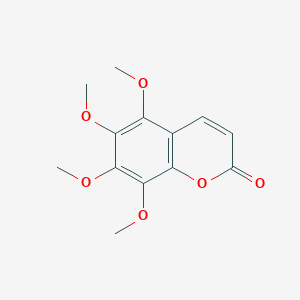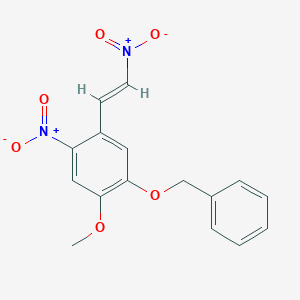![molecular formula C6H6N4 B016839 1H-[1,2,4]Triazolo[4,3-a][1,4]diazepine CAS No. 108775-12-8](/img/structure/B16839.png)
1H-[1,2,4]Triazolo[4,3-a][1,4]diazepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-[1,2,4]Triazolo[4,3-a][1,4]diazepine is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has a unique structure that makes it an attractive molecule for drug discovery and development.
Mecanismo De Acción
The mechanism of action of 1H-[1,2,4]Triazolo[4,3-a][1,4]diazepine is not fully understood, but it is believed to interact with the gamma-aminobutyric acid (GABA) receptor in the brain. GABA is an inhibitory neurotransmitter that regulates the activity of neurons in the brain. By binding to the GABA receptor, 1H-[1,2,4]Triazolo[4,3-a][1,4]diazepine enhances the inhibitory effect of GABA, leading to its anxiolytic, sedative, and hypnotic properties.
Efectos Bioquímicos Y Fisiológicos
1H-[1,2,4]Triazolo[4,3-a][1,4]diazepine has been shown to have various biochemical and physiological effects in the body. In the central nervous system, this compound has been found to reduce anxiety, induce sedation, and promote sleep. In addition, 1H-[1,2,4]Triazolo[4,3-a][1,4]diazepine has been shown to have anticonvulsant and muscle relaxant properties. However, this compound may also have side effects such as drowsiness, dizziness, and impaired coordination.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1H-[1,2,4]Triazolo[4,3-a][1,4]diazepine in lab experiments is its unique structure, which makes it an attractive molecule for drug discovery and development. In addition, this compound has been extensively studied, and its effects on the central nervous system are well documented. However, one of the limitations of using 1H-[1,2,4]Triazolo[4,3-a][1,4]diazepine in lab experiments is its potential side effects, which may affect the accuracy and reliability of the results.
Direcciones Futuras
For the study of this compound include the development of new drugs, exploration of its effects on other neurotransmitter systems, and the use of 1H-[1,2,4]Triazolo[4,3-a][1,4]diazepine as a building block for the synthesis of new materials.
Métodos De Síntesis
The synthesis of 1H-[1,2,4]Triazolo[4,3-a][1,4]diazepine involves the reaction of 1,2,4-triazole-3-thione with α-halo ketones. This reaction is catalyzed by a base such as potassium carbonate or sodium hydride in a suitable solvent. The yield and purity of the product can be improved by optimizing the reaction conditions such as temperature, reaction time, and reactant ratios.
Aplicaciones Científicas De Investigación
1H-[1,2,4]Triazolo[4,3-a][1,4]diazepine has been extensively studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. In medicinal chemistry, this compound has been explored as a lead molecule for the development of new drugs for the treatment of various diseases such as cancer, inflammation, and neurological disorders. In pharmacology, 1H-[1,2,4]Triazolo[4,3-a][1,4]diazepine has been investigated for its effects on the central nervous system, including its anxiolytic, sedative, and hypnotic properties. In materials science, this compound has been used as a building block for the synthesis of new materials with unique properties such as luminescence and electron transfer.
Propiedades
Número CAS |
108775-12-8 |
|---|---|
Nombre del producto |
1H-[1,2,4]Triazolo[4,3-a][1,4]diazepine |
Fórmula molecular |
C6H6N4 |
Peso molecular |
134.14 g/mol |
Nombre IUPAC |
1H-[1,2,4]triazolo[4,3-a][1,4]diazepine |
InChI |
InChI=1S/C6H6N4/c1-2-7-4-6-9-8-5-10(6)3-1/h1-5,9H |
Clave InChI |
MIBXSOAJXOSVRS-UHFFFAOYSA-N |
SMILES |
C1=CN2C=NNC2=CN=C1 |
SMILES canónico |
C1=CN2C=NNC2=CN=C1 |
Sinónimos |
1H-1,2,4-Triazolo[4,3-a][1,4]diazepine(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{4-[4-(4-methoxyphenyl)-1-piperazinyl]phenyl}hydrazinecarboxamide](/img/structure/B16756.png)
![Phenyl N-[4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]carbamate](/img/structure/B16757.png)


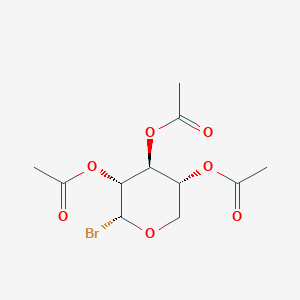
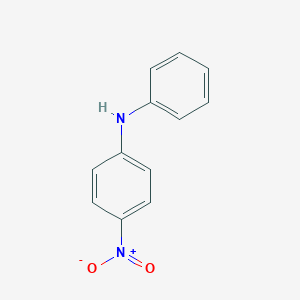

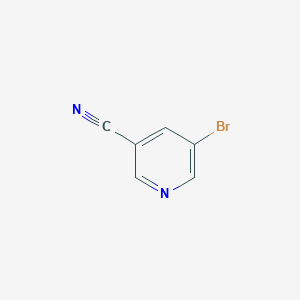
![tert-Butyl N-[3-(aminomethyl)benzyl]carbamate](/img/structure/B16779.png)


